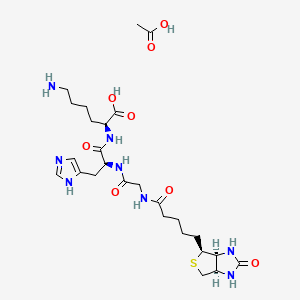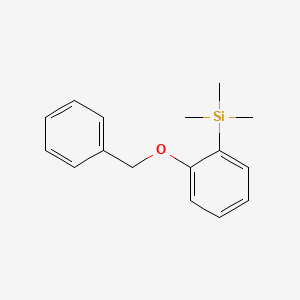
(2-(Benzyloxy)phenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of (2-bromophenyl)trimethylsilane with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-(Benzyloxy)phenyl)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (2-(benzyloxy)phenyl)methanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: (2-(Benzyloxy)phenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)phenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzyloxy group can undergo oxidation and reduction, while the trimethylsilyl group can be substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
(2-(Benzyloxy)phenyl)methanol: Similar structure but lacks the trimethylsilyl group.
(2-(Benzyloxy)phenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.
(2-(Benzyloxy)phenyl)acetylene: Features an acetylene group in place of the trimethylsilyl group.
Uniqueness: (2-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of both the benzyloxy and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis. The trimethylsilyl group provides stability and can be easily removed or substituted, making the compound a valuable intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C16H20OSi |
|---|---|
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
trimethyl-(2-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-12-8-7-11-15(16)17-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 |
Clave InChI |
DFUJXFPIGBITDY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



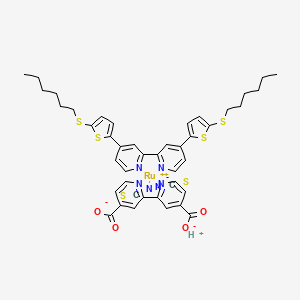
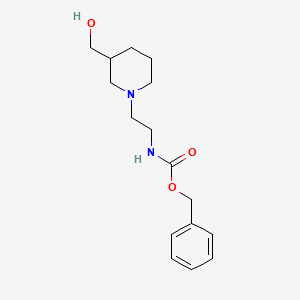
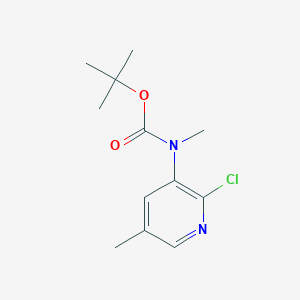
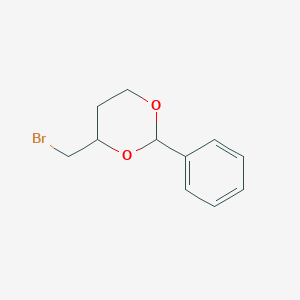
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
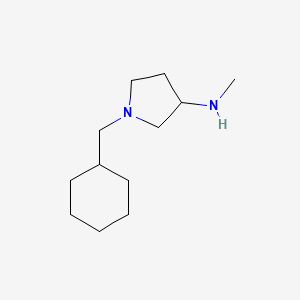
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
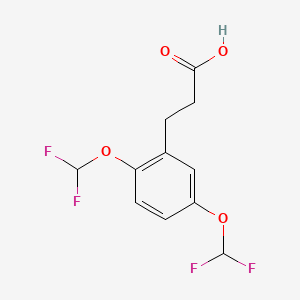
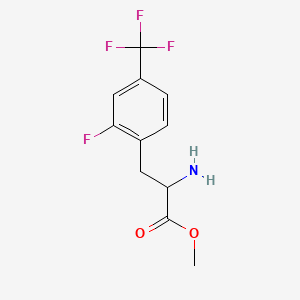
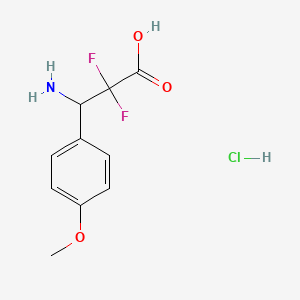
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

